molecular formula C23H26N6O3 B2420685 4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide CAS No. 1251549-06-0

4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide

Cat. No. B2420685
CAS RN: 1251549-06-0
M. Wt: 434.5
InChI Key: YJPQPCHAVIDWLX-UHFFFAOYSA-N
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Description

4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

4-amino-N5-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide and its derivatives have been synthesized and characterized in various studies. For example, Hassan et al. (2014) synthesized related 5-Amino-N-aryl-1H-pyrazoles and pyrazolo[1,5-a]pyrimidine derivatives, characterized them, and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Fluorescent Ligands for Receptors

In the study by Lacivita et al. (2009), "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized. These compounds displayed high 5-HT(1A) receptor affinity and good fluorescence properties, useful for visualizing overexpressed receptors in cells by fluorescence microscopy (Lacivita et al., 2009).

Analogs for Selectivity Improvement

Raghupathi et al. (1991) researched 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine analogs to achieve improved selectivity at 5-HT1A serotonin receptors over alpha 1-adrenergic receptors (Raghupathi et al., 1991).

Synthesis of Novel Compounds

Abu‐Hashem et al. (2020) synthesized novel compounds using (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide as a precursor. These compounds were screened for COX-1/COX-2 inhibition, and analgesic and anti-inflammatory activities, showing significant activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystal and Molecular Structures

Trilleras et al. (2009) studied the isostructural nature of compounds including 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine. This study focused on the hydrogen bonding and electronic structure polarization of these compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Potential PET Agent for Imaging in Parkinson's Disease

Wang et al. (2017) synthesized a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, demonstrating its chemical yield, radiochemical purity, and specific activity (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-31-17-9-7-16(8-10-17)26-22(30)18-15-25-23(27-21(18)24)29-13-11-28(12-14-29)19-5-3-4-6-20(19)32-2/h3-10,15H,11-14H2,1-2H3,(H,26,30)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPQPCHAVIDWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

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